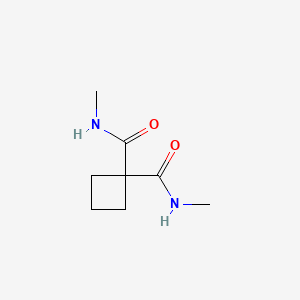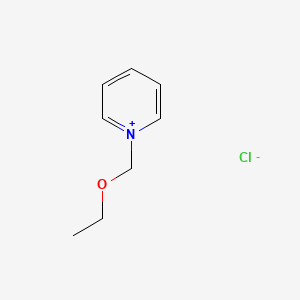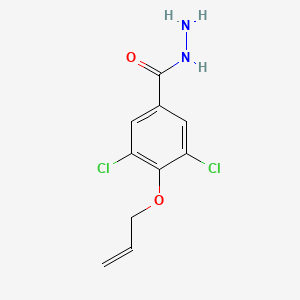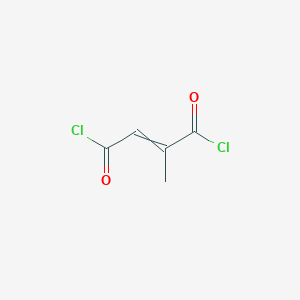
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate is a chemical compound that belongs to the class of hydrazinium salts It is characterized by a long hexadecyl chain attached to a dimethylhydrazinium ion, paired with a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate typically involves the reaction of hexadecylamine with dimethylhydrazine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazinium salt is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hexadecyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecyl oxides and dimethylhydrazine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hexadecyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The long hexadecyl chain allows it to integrate into lipid membranes, affecting membrane fluidity and function. The dimethylhydrazinium ion can interact with nucleophiles and electrophiles, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexadecyl-3-methylimidazolium bromide: Another hydrazinium salt with a similar long-chain structure.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with a hexadecyl chain.
Uniqueness
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate is unique due to its specific combination of a hydrazinium ion with a long hexadecyl chain and a perchlorate anion. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
14866-46-7 |
|---|---|
Molekularformel |
C18H41ClN2O4 |
Molekulargewicht |
385.0 g/mol |
IUPAC-Name |
amino-hexadecyl-dimethylazanium;perchlorate |
InChI |
InChI=1S/C18H41N2.ClHO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(2,3)19;2-1(3,4)5/h4-19H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
CZIWCAFUNRPRQP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


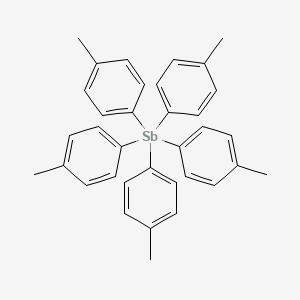
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
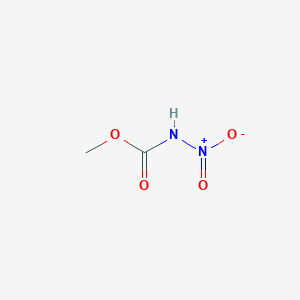
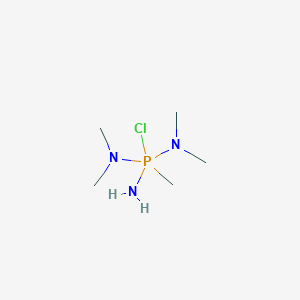

![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)

